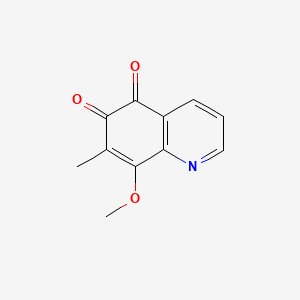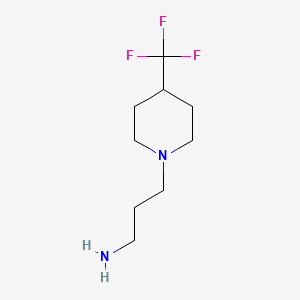![molecular formula C7H4N4O4 B11894554 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)
7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid: is a heterocyclic compound with the molecular formula C7H4N4O4 and a molecular weight of 208.13 g/mol This compound is characterized by a pyrrolo[3,2-d]pyrimidine core structure, which is substituted with a nitro group at the 7-position and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrrolo[3,2-d]pyrimidine precursor, followed by carboxylation. The nitration step often requires the use of nitric acid and sulfuric acid as reagents under controlled temperature conditions. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating agents such as carbon monoxide in the presence of a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents like nitric acid and sulfuric acid.
Análisis De Reacciones Químicas
Types of Reactions: 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 7-amino-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid.
Substitution: Formation of various substituted pyrrolo[3,2-d]pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its derivatives are investigated for their interactions with biological macromolecules such as proteins and nucleic acids .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are studied for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating high-performance polymers and coatings .
Mecanismo De Acción
The mechanism of action of 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting cellular functions . Additionally, the compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid: This compound lacks the nitro group at the 7-position, making it less reactive in redox reactions.
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid:
Uniqueness: 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrrolo[3,2-d]pyrimidine core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C7H4N4O4 |
|---|---|
Peso molecular |
208.13 g/mol |
Nombre IUPAC |
7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)6-5-4(9-2-10-6)3(1-8-5)11(14)15/h1-2,8H,(H,12,13) |
Clave InChI |
ATMISQRPSCCTFV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(N1)C(=NC=N2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


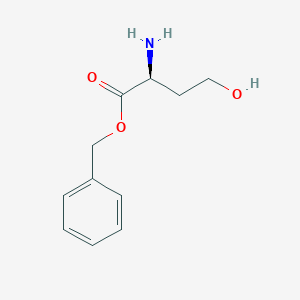
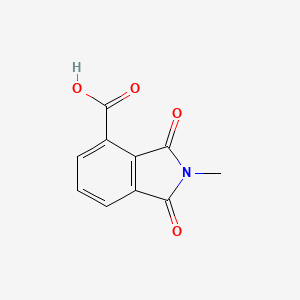
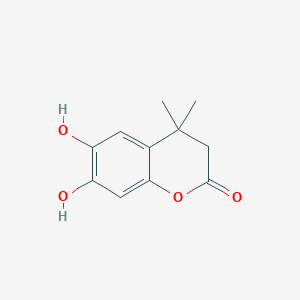
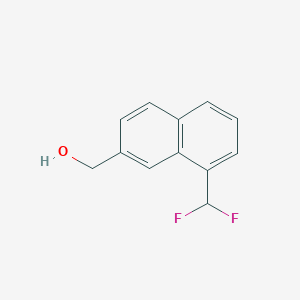
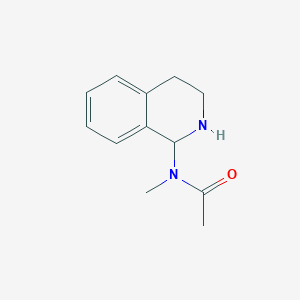
![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11894495.png)
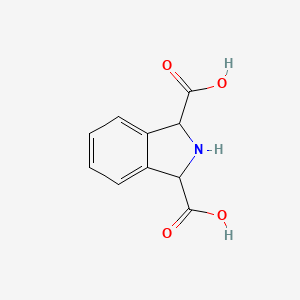

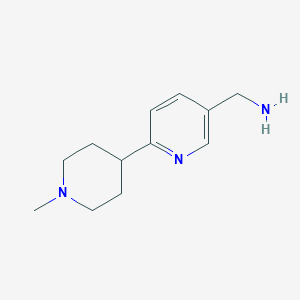
![N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B11894534.png)

